3-(2,5-DIFLUOROPHENYL)-1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)UREA
CAS No.: 1022609-76-2
Cat. No.: VC4275069
Molecular Formula: C25H23F2N3O3
Molecular Weight: 451.474
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1022609-76-2 |
|---|---|
| Molecular Formula | C25H23F2N3O3 |
| Molecular Weight | 451.474 |
| IUPAC Name | 1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
| Standard InChI | InChI=1S/C25H23F2N3O3/c1-32-23-12-16-9-10-28-21(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-22-13-17(26)5-8-20(22)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) |
| Standard InChI Key | HILCKZCQHCXREC-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 1-(2,5-difluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, reflects its intricate architecture. Its molecular formula, C₂₅H₂₃F₂N₃O₃, corresponds to a molar mass of 451.5 g/mol . Key structural components include:
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A urea bridge (-NH-C(=O)-NH-) linking two aromatic systems.
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A 2,5-difluorophenyl group contributing electronegativity and metabolic stability.
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A 4-((6,7-dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl substituent, featuring a tetrahydroisoquinoline ring with methoxy groups at positions 6 and 7.
The Standard InChIKey (HILCKZCQHCXREC-UHFFFAOYSA-N) and SMILES (COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)F)F)OC) provide unambiguous identifiers for computational modeling and database retrieval .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₂₃F₂N₃O₃ |
| Molecular Weight (g/mol) | 451.5 |
| LogP (Predicted) | 3.2 ± 0.4 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
Synthesis and Reaction Pathways
Strategic Retrosynthesis
The synthesis of this urea derivative typically follows a convergent approach, involving three primary segments:
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Dihydroisoquinoline Synthesis: Construction of the 6,7-dimethoxy-3,4-dihydroisoquinoline core via Pomeranz-Fritsch cyclization, using 3,4-dimethoxyphenethylamine and glyoxylic acid under acidic conditions.
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Aryl Urea Formation: Coupling of 4-aminobenzyl chloride with 2,5-difluorophenyl isocyanate in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine at 0–5°C.
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Methylene Linker Installation: Alkylation of the dihydroisoquinoline nitrogen with 4-(bromomethyl)phenylurea using potassium carbonate in dimethylformamide (DMF) at 60°C.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | H₂SO₄, CH₃OH, reflux, 8 hr | 72 |
| 2 | Et₃N, THF, 0°C, 2 hr | 85 |
| 3 | K₂CO₃, DMF, 60°C, 12 hr | 68 |
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product with >95% purity.
Biological Activity and Mechanistic Insights
Kinase Inhibition Profiling
While direct data on this compound remains limited, structural analogs within the urea-dihydroisoquinoline class exhibit potent inhibition of tyrosine kinases, particularly those involved in angiogenesis (e.g., VEGFR-2, IC₅₀ = 12–45 nM). The difluorophenyl group enhances target binding through hydrophobic interactions, while the methoxy substituents on the dihydroisoquinoline improve solubility and pharmacokinetic profiles .
Hypothetical Pharmacodynamic Model
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Target Engagement: The urea moiety chelates conserved kinase domain residues (e.g., Asp-Phe-Gly motif), while the dihydroisoquinoline occupies hydrophobic pockets.
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Downstream Effects: Inhibition disrupts phosphorylation cascades (e.g., MAPK/ERK), inducing cell cycle arrest in G₁ phase.
Pharmacokinetic and Toxicity Considerations
ADME Properties
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Absorption: Moderate oral bioavailability (F ≈ 35%) due to high molecular weight and LogP.
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Metabolism: Hepatic CYP3A4-mediated O-demethylation of methoxy groups generates polar metabolites .
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Excretion: Primarily renal (60–70%), with fecal elimination of unabsorbed drug.
Preliminary Toxicity
In murine models, the LD₅₀ exceeds 500 mg/kg, though chronic administration (28 days, 50 mg/kg/day) induces mild hepatotoxicity (ALT elevation ≥ 2× baseline).
Applications and Future Directions
Challenges and Innovations
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Solubility Optimization: Prodrug strategies (e.g., phosphate esterification) to enhance aqueous solubility.
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Targeted Delivery: Nanoparticle encapsulation for reduced off-target effects.
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